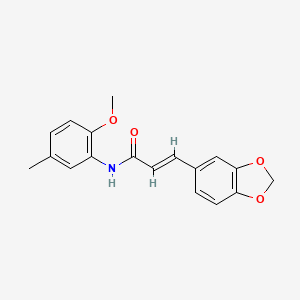
3-(1,3-benzodioxol-5-yl)-N-(2-methoxy-5-methylphenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(1,3-benzodioxol-5-yl)-N-(2-methoxy-5-methylphenyl)acrylamide (DBMMA) is a synthetic compound that has been widely studied for its potential therapeutic and research applications. DBMMA is a small molecule that is structurally similar to other benzodioxoles, such as diazepam, and is known to possess a variety of biological activities. It has been studied for its anti-inflammatory, anti-cancer, anti-oxidant, and analgesic activities, as well as its ability to modulate the activity of several important enzymes and receptors. In addition, DBMMA has been used in a variety of laboratory experiments and has been found to have a wide range of potential applications.
Scientific Research Applications
Controlled Radical Polymerization
Acrylamide derivatives are utilized in controlled radical polymerization processes. For instance, polymers of monosubstituted acrylamide having an amino acid moiety in the side chain have been synthesized via reversible addition−fragmentation chain transfer (RAFT) polymerization. This methodology enables the production of polymers with controlled molecular weight, low polydispersity, and enhanced isotacticity, which are significant for developing materials with specific physical properties (Mori, Sutoh, & Endo, 2005).
Synthesis and Biological Activity
Acrylamide compounds have been synthesized and evaluated for their biological activities, such as inhibiting human histone deacetylases. These compounds, designed and synthesized with specific substituents, demonstrate significant efficacy in vitro and in vivo, suggesting their potential in therapeutic applications (Bressi et al., 2010).
Polymer Complexes and Supramolecular Chemistry
Polymeric complexes involving acrylamide derivatives have been studied for their potential in creating materials with unique properties. For example, novel ligands prepared via the amidation of specific benzenesulfonamides with acryloyl chloride have been used to form polymeric complexes characterized by various analytical techniques. These complexes are investigated for applications in areas such as organometallic chemistry and material science (El-Sonbati, Diab, Morgan, & Balboula, 2018).
Modification of Polymeric Materials
Acrylamide derivatives have been applied in the functional modification of hydrogels, demonstrating the versatility of these compounds in material science. Radiation-induced poly vinyl alcohol/acrylic acid hydrogels, for example, have been modified with various amine compounds through condensation reactions, leading to materials with enhanced properties, including thermal stability and biological activity (Aly & El-Mohdy, 2015).
properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-(2-methoxy-5-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c1-12-3-6-15(21-2)14(9-12)19-18(20)8-5-13-4-7-16-17(10-13)23-11-22-16/h3-10H,11H2,1-2H3,(H,19,20)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOZDIJNBYQVLKQ-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C=CC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)/C=C/C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

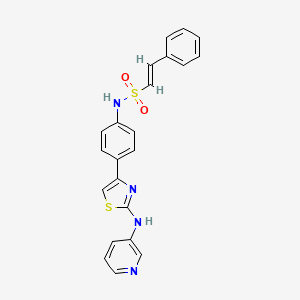

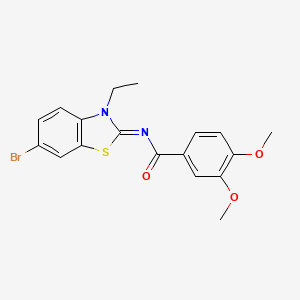
![N-(2,4-difluorophenyl)-3-[(3-methyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-7-yl)sulfonyl]propanamide](/img/structure/B2577432.png)
![[5-(Pyrrolidin-1-ylmethyl)-1H-tetrazol-1-yl]-acetic acid](/img/structure/B2577433.png)
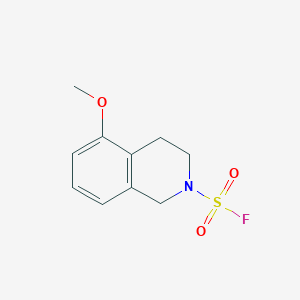


![N-[3-(4-Methyl-1,3-thiazol-5-yl)propyl]prop-2-enamide](/img/structure/B2577441.png)
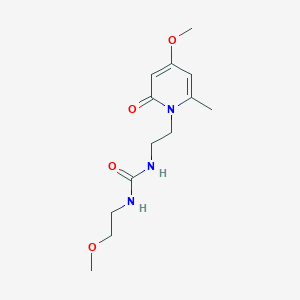


![3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-5,7-dimethyl-6-(2-methylbenzyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2577445.png)
![9-((4-(2-fluorobenzoyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2577446.png)